Ethyl [2-({[2-(2-methylpropyl)-1-oxo-1,2-dihydroisoquinolin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate

Catalog No.
S15540968
CAS No.
M.F
C21H23N3O4S
M. Wt
413.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl [2-({[2-(2-methylpropyl)-1-oxo-1,2-dihydrois...

Product Name

Ethyl [2-({[2-(2-methylpropyl)-1-oxo-1,2-dihydroisoquinolin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate

IUPAC Name

ethyl 2-[2-[[2-(2-methylpropyl)-1-oxoisoquinoline-4-carbonyl]amino]-1,3-thiazol-4-yl]acetate

Molecular Formula

C21H23N3O4S

Molecular Weight

413.5 g/mol

InChI

InChI=1S/C21H23N3O4S/c1-4-28-18(25)9-14-12-29-21(22-14)23-19(26)17-11-24(10-13(2)3)20(27)16-8-6-5-7-15(16)17/h5-8,11-13H,4,9-10H2,1-3H3,(H,22,23,26)

InChI Key

DCEXJGOBMOBWNN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CN(C(=O)C3=CC=CC=C32)CC(C)C

Ethyl [2-({[2-(2-methylpropyl)-1-oxo-1,2-dihydroisoquinolin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate is a complex organic compound characterized by its unique structural features, which include a thiazole ring, an isoquinoline derivative, and an ester functional group. Its molecular formula is C21H23N3O4SC_{21}H_{23}N_{3}O_{4}S with a molecular weight of approximately 413.5 g/mol. This compound exhibits significant potential in medicinal chemistry due to its diverse chemical properties and biological activities.

The synthesis of Ethyl [2-({[2-(2-methylpropyl)-1-oxo-1,2-dihydroisoquinolin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate typically involves several key reactions:

  • Formation of Isoquinoline Derivative: This can be achieved via a Pictet-Spengler reaction where an aldehyde reacts with an amine in the presence of an acid catalyst.
  • Thiazole Ring Formation: The thiazole ring is synthesized through a Hantzsch thiazole synthesis, involving the condensation of α-haloketones with thioamides.
  • Coupling Reaction: The isoquinoline derivative and thiazole ring are coupled using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
  • Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.

Ethyl [2-({[2-(2-methylpropyl)-1-oxo-1,2-dihydroisoquinolin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate demonstrates various biological activities attributed to its structural components. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The isoquinoline derivative may intercalate into DNA, disrupting its function and leading to cell death. Additionally, the ester group can undergo hydrolysis, releasing active components that contribute to its pharmacological effects.

The synthesis methods for Ethyl [2-({[2-(2-methylpropyl)-1-oxo-1,2-dihydroisoquinolin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate involve multi-step organic reactions:

  • Isoquinoline Synthesis: Initiated through a Pictet-Spengler reaction.
  • Thiazole Synthesis: Conducted via Hantzsch synthesis.
  • Coupling Reaction: Using EDCI as a coupling agent.
  • Final Esterification: Involving ethanol and an acid catalyst.

This multi-step process allows for the formation of the desired compound while optimizing yields and purity through careful control of reaction conditions .

Ethyl [2-({[2-(2-methylpropyl)-1-oxo-1,2-dihydroisoquinolin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate has potential applications in medicinal chemistry and pharmacology due to its biological activities. It may serve as a lead compound for developing new therapeutic agents targeting various diseases, particularly those involving enzyme inhibition or DNA interaction.

Research into the interaction studies of Ethyl [2-({[2-(2-methylpropyl)-1-oxo-1,2-dihydroisoquinolin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate is crucial for understanding its mechanism of action. Studies may focus on how this compound interacts with specific enzymes or receptors and its effects on cellular processes. Such investigations can provide insights into its pharmacodynamics and potential therapeutic uses.

Several compounds share structural similarities with Ethyl [2-({[2-(2-methylpropyl)-1-oxo-1,2-dihydroisoquinolin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate:

Compound NameStructure TypeNotable Properties
SulfathiazoleThiazole DerivativeAntibacterial activity
RitonavirThiazole DerivativeAntiviral properties
BerberineIsoquinoline DerivativeAntimicrobial effects
PapaverineIsoquinoline DerivativeSmooth muscle relaxant
Ethyl AcetateSimple EsterSolvent properties

Uniqueness

Ethyl [2-({[2-(2-methylpropyl)-1-oxo-1,2-dihydroisoquinolin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate is unique due to its combination of a thiazole ring, an isoquinoline derivative, and an ester functional group. This specific arrangement imparts distinct chemical and biological properties that differentiate it from other similar compounds, making it a valuable candidate for further research in medicinal applications .

XLogP3

3

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

413.14092740 g/mol

Monoisotopic Mass

413.14092740 g/mol

Heavy Atom Count

29

Dates

Last modified: 08-14-2024

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